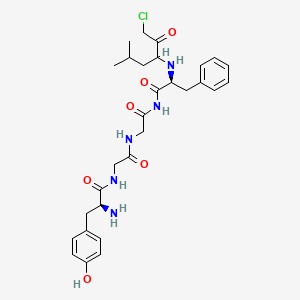
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in regulating pain and emotion in the human body by binding to opioid receptors. This compound is specifically designed to enhance the stability and efficacy of enkephalins for various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- involves multiple steps, starting from the basic enkephalin structure. The process typically includes:
Protection of functional groups: Protecting the amino and carboxyl groups to prevent unwanted reactions.
Introduction of the N-(1-(Cl-Ac)-3-methylbutyl) group: This step involves the use of specific reagents and catalysts to introduce the N-(1-(Cl-Ac)-3-methylbutyl) group to the enkephalin molecule.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Potential therapeutic applications in pain management and treatment of opioid addiction.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mécanisme D'action
The compound exerts its effects by binding to opioid receptors in the central nervous system. This binding triggers a cascade of molecular events, including the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels. These actions result in decreased neuronal excitability and reduced perception of pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methionine-enkephalin: Another endogenous opioid peptide with similar functions.
Leucine-enkephalin: Shares structural similarities and binds to the same receptors.
Beta-endorphin: A longer peptide with more potent effects.
Uniqueness
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is unique due to its enhanced stability and efficacy compared to natural enkephalins
Propriétés
Numéro CAS |
76960-27-5 |
|---|---|
Formule moléculaire |
C29H38ClN5O6 |
Poids moléculaire |
588.1 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[2-[[2-[[(2S)-2-[(1-chloro-5-methyl-2-oxohexan-3-yl)amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C29H38ClN5O6/c1-18(2)12-23(25(37)15-30)34-24(14-19-6-4-3-5-7-19)29(41)35-27(39)17-32-26(38)16-33-28(40)22(31)13-20-8-10-21(36)11-9-20/h3-11,18,22-24,34,36H,12-17,31H2,1-2H3,(H,32,38)(H,33,40)(H,35,39,41)/t22-,23?,24-/m0/s1 |
Clé InChI |
DHUBMNZFMGJNCY-OTKIHZFJSA-N |
SMILES isomérique |
CC(C)CC(C(=O)CCl)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)CC(C(=O)CCl)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


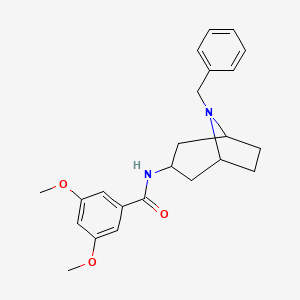



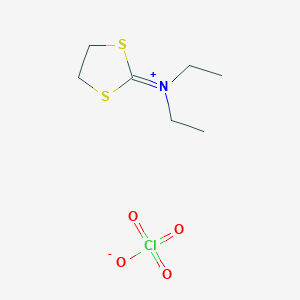

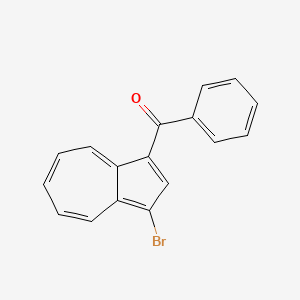


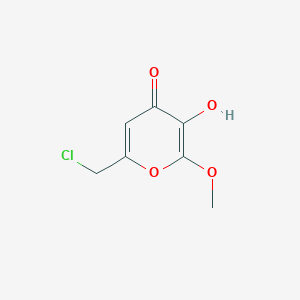
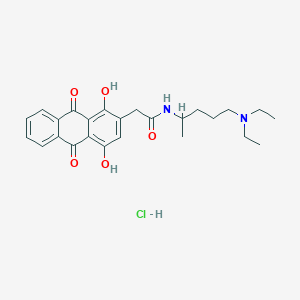
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
